N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide
描述
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway for the regulation of the tumor suppressor protein p53.
科学研究应用
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including those that are resistant to chemotherapy. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
作用机制
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits the activity of p53, which is a critical tumor suppressor protein. By inhibiting the p53-MDM2 interaction, this compound promotes the activation of p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, this compound has been shown to induce tumor regression in xenograft models of cancer.
实验室实验的优点和局限性
One advantage of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is its selectivity for the p53-MDM2 interaction. This makes it a useful tool for studying the role of p53 in cancer and for developing new cancer therapies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the development of combination therapies that include this compound and other cancer drugs. Finally, there is interest in exploring the use of this compound in combination with immunotherapy for the treatment of cancer.
In conclusion, this compound is a small molecule inhibitor that has shown promise in preclinical models of cancer. It is a potent and selective inhibitor of the p53-MDM2 interaction and has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for its study in the field of cancer research.
属性
IUPAC Name |
2-(methanesulfonamido)-N-(2-propan-2-ylphenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)13-8-4-6-10-15(13)18-17(20)14-9-5-7-11-16(14)19-23(3,21)22/h4-12,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKPEJWHIVXKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。